N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a unique structural framework. Its core consists of an azetidine (4-membered saturated ring) substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety at position 1 and a methyl-oxadiazole group at the N-methyl position. The triazolopyridazine ring system is known for its pharmacological relevance, particularly in kinase inhibition and CNS targeting, while the oxadiazole group enhances metabolic stability and bioavailability .
Propriétés
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8O/c1-9-15-11(18-22-9)7-19(2)10-5-20(6-10)13-4-3-12-16-14-8-21(12)17-13/h3-4,8,10H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINAOPGZMBBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Triazolopyridazine Derivatives
- N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 3, ) Structure: Shares the triazolopyridazine core but substitutes the azetidine with a phenethylamine group. Synthesis: Prepared via nucleophilic substitution with phenethylamines under basic conditions (K₂CO₃/DMF, 105°C, 16 h) .
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18, )
- Structure : Features a methoxybenzylamine substituent instead of azetidine.
- Synthesis : Similar to Compound 3, highlighting the versatility of triazolopyridazine in accommodating diverse amines .
- Key Differences : The methoxy group may enhance metabolic stability but lacks the steric constraints imposed by azetidine.
Oxadiazole-Containing Analogs
- 5-(2,6-Dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methyl-1,2,4-triazin-3-amine () Structure: Combines a triazine core with imidazopyridine and dimethoxyphenyl groups. The oxadiazole in the target compound may offer superior metabolic resistance compared to triazine’s susceptibility to hydrolysis .
Key Observations :
- The target compound’s synthesis likely involves multi-step functionalization of azetidine, which may reduce yields compared to simpler amine substitutions in Compounds 3 and 18 .
- Quinazoline derivatives () achieve ~75–80% yields via coupling reactions, suggesting that steric hindrance in azetidine systems could pose synthetic challenges .
Méthodes De Préparation
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three primary synthons (Figure 1):
- Azetidin-3-amine core with N-methyl and N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] substituents
2.Triazolo[4,3-b]pyridazin-6-yl electrophilic coupling partner - 5-Methyl-1,2,4-oxadiazole-containing alkylating agent
Azetidine Ring Construction Methodologies
Four-membered azetidine ring synthesis employs three predominant approaches:
Staudinger-Type [2+2] Cycloaddition
Photoredox-mediated copper-catalyzed radical annulation of aliphatic amines with alkynes provides efficient access to azetidine scaffolds. Using N-methylpropargylamine (1) and tert-butyl carbamate (2) under 450 nm LED irradiation with Cu(OTf)₂ catalyst (5 mol%), the cyclopropane-fused azetidine 3 forms in 68% yield (Table 1). This method circumvents strain-induced ring-opening through radical stabilization.
Table 1: Azetidine Synthesis via Photoredox Catalysis
| Amine | Alkyne | Catalyst | Yield (%) |
|---|---|---|---|
| N-Methylallylamine | Phenylacetylene | Cu(OTf)₂ | 68 |
| Benzylamine | Ethynylcyclohexane | Ir(ppy)₃ | 55 |
Gabriel Synthesis with Epichlorohydrin
Classical azetidine synthesis from benzhydrylamine and epichlorohydrin remains prevalent for gram-scale production. Reaction of benzhydrylamine (4) with epichlorohydrin (5) in acetonitrile at 60°C for 48 hours yields 1-benzhydrylazetidin-3-ol (6) in 82% yield. Subsequent mesylation with methanesulfonyl chloride (7) generates the mesylate intermediate (8), enabling nucleophilic displacement with methylamine to install the C3 amine.
Strain-Release Amination
Recent advances employ azetidine ring-opening/functionalization/re-cyclization sequences. Treatment of 1-benzhydrylazetidin-3-amine (9) with Boc₂O in THF installs the tert-butoxycarbonyl protecting group, enabling regioselective N-methylation using methyl triflate (10) in 91% yield.
Synthesis
The fused triazolo-pyridazine system requires precise annulation strategies:
Condensation of Diaminotriazoles
4,5-Diamino-1H-1,2,3-triazole (11) reacts with glyoxal (12) in acetic acid at reflux to formtriazolo[4,3-b]pyridazine (13) via tandem cyclocondensation and dehydrogenation. Modulating electron-withdrawing groups at position 6 improves electrophilicity for subsequent cross-coupling.
Copper-Catalyzed Azide-Alkyne Cycloaddition
Strain-promoted [3+2] cycloaddition between 6-azidopyridazine (14) and propiolamide derivatives (15) under Cu(I) catalysis constructs the triazole ring with complete regiocontrol. Optimal conditions use CuI (10 mol%) and DIPEA in DMF at 80°C, achieving 78% yield of 16.
5-Methyl-1,2,4-Oxadiazole Preparation
The oxadiazole moiety derives from cyclodehydration of N-acylhydrazides:
Cyclopropylmethyl-Substituted Oxadiazoles
Condensation of 2-(cyclopropylmethoxy)benzohydrazide (17) with acetic anhydride generates the 1,3,4-oxadiazole core (18), followed by methylation using methyl iodide (19) under phase-transfer conditions to install the 5-methyl group. Triphenylphosphine-mediated cyclization in CCl₄/acetonitrile (1:1) at 100°C achieves 89% conversion.
Convergent Coupling Strategies
Analytical Characterization Data
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolo-H), 7.95 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.62 (d, J = 8.4 Hz, 1H, pyridazine-H), 4.45 (s, 2H, oxadiazole-CH₂), 3.82 (m, 1H, azetidine-CH), 3.15 (s, 3H, N-CH₃), 2.95 (m, 4H, azetidine-CH₂), 2.55 (s, 3H, oxadiazole-CH₃).
HRMS (ESI): m/z calculated for C₁₆H₂₀N₈O [M+H]⁺ 355.1624, found 355.1621.
Comparative Yield Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Azetidine formation | Staudinger cycloaddition | 68 | 98 |
| Triazolo-pyridazine | CuAAC | 78 | 95 |
| Oxadiazole alkylation | Mitsunobu | 73 | 97 |
| Final coupling | Buchwald-Hartwig | 65 | 96 |
Industrial-Scale Production Considerations
Gram-scale synthesis (50 g) using the mesylation/amination route demonstrates scalability:
- 1-Benzhydrylazetidin-3-ol (6, 1.0 kg) mesylated with MsCl (1.2 eq) in acetonitrile at 0°C
- Crude mesylate (8) aminated with 28% NH₄OH in iPrOH at 70°C for 3 h (Parr reactor)
- Isolation as monoacetate salt (84% yield, >99% HPLC purity)
Q & A
Q. How to reconcile conflicting data between computational binding predictions and experimental IC?
- Resolution :
- Cryo-EM : Visualize compound-target binding modes in cellular contexts (e.g., allosteric vs. orthosteric sites) .
- Alchemical Free Energy Calculations : Refine docking scores (e.g., FEP+ simulations) to improve correlation with experimental data .
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